Methyl 3-amino-5-nitrobenzoate
Overview
Description
Methyl 3-amino-5-nitrobenzoate is a compound that can be synthesized through various chemical reactions. It is characterized by the presence of both amino and nitro functional groups on a benzene ring, which are meta to each other, and a methoxy group at the carboxyl position. This compound is of interest due to its potential applications in pharmaceuticals and materials science.
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions, including esterification, nitration, and reduction processes. For instance, the synthesis of 4-amino-3-nitrobenzoic acid methyl ester, which is structurally similar to methyl 3-amino-5-nitrobenzoate, can be achieved through a simple Fischer esterification reaction, followed by purification techniques such as liquid-liquid extraction . Additionally, the synthesis of methyl 3-methyl-4-[(1-oxobuthyl)amino]-5-nitrobenzoate involves esterification, catalytic hydrogenation, acylamination, and nitration steps . These methods highlight the complexity and versatility of synthetic routes that could be adapted for the synthesis of methyl 3-amino-5-nitrobenzoate.
Molecular Structure Analysis
The molecular structure of compounds similar to methyl 3-amino-5-nitrobenzoate often exhibits interesting features such as hydrogen bonding. For example, methyl 4-[(5-methyl-1H-pyrazol-3-yl)amino]-3-nitrobenzoate shows a polarized structure in the nitroaniline portion and forms chains of edge-fused rings through hydrogen bonding . Such structural characteristics are crucial for understanding the reactivity and potential applications of these compounds.
Chemical Reactions Analysis
Methyl 3-amino-5-nitrobenzoate can undergo various chemical reactions due to its functional groups. The amino group can participate in reactions such as acylation or coupling with other aromatic compounds, while the nitro group can be reduced to an amine or participate in electrophilic substitution reactions. For example, the synthesis of phenothiazines from 2-amino-5-methyl-3-nitrobenzenethiol involves a Smiles rearrangement, which is a type of intramolecular nucleophilic aromatic substitution .
Physical and Chemical Properties Analysis
The physical and chemical properties of methyl 3-amino-5-nitrobenzoate would be influenced by its functional groups. The presence of both electron-donating (amino) and electron-withdrawing (nitro) groups would affect its acidity, basicity, and overall reactivity. The methoxy group would contribute to the compound's solubility in organic solvents. Compounds with similar structures have been characterized using techniques such as NMR spectroscopy and IR, which provide insights into their chemical environments and molecular conformations .
Scientific Research Applications
Synthesis Applications
- Synthesis of Chlorantraniliprole : Methyl 3-amino-5-nitrobenzoate derivatives are used in synthesizing chlorantraniliprole, a key intermediate in producing target products in the field of agricultural chemistry (Chen Yi-fen, Li Ai-xia, Jie Yafei, 2010).
- Educational Experiments in Organic Chemistry : It serves as a compound in introductory organic chemistry courses, demonstrating Fischer esterification reactions and being characterized by NMR spectroscopy and thin-layer chromatography (Caleb M Kam, Stephan M Levonis, Stephanie S. Schweiker, 2020).
Molecular Structure and Characterization
- Hydrogen-bonded Structures : Studies on isomeric products of Methyl 3-amino-5-nitrobenzoate have revealed insights into hydrogen-bonded structures and molecular-electronic structures, contributing to understanding of molecular interactions (J. Portilla, E. G. Mata, J. Cobo, J. N. Low, C. Glidewell, 2007).
Chemical Synthesis and Process Improvement
- Synthesis of Pharmaceutical Intermediates : Methyl 3-amino-5-nitrobenzoate derivatives are synthesized for use as intermediates in pharmaceuticals, through processes involving esterification, hydrogenation, and refinement (He-Ying Xiao, 2007).
- Development of Green Chemistry Processes : Research has focused on developing environmentally friendly processes for synthesizing derivatives of Methyl 3-amino-5-nitrobenzoate, contributing to sustainable chemistry practices (Wen-yi Mei, Sen Yao, Ming-jun Yu, Risheng Yao, 2018).
Biological and Medicinal Research
- Investigation of Cytotoxic Properties : Compounds derived from Methyl 3-amino-5-nitrobenzoate have been explored for their cytotoxic properties, relevant to the development of anticancer agents (Nong Wang, Qi Shi, 2011).
- Microbial Transformation Studies : Its derivatives have been studied in the context of microbial transformation in sewage effluent, contributing to environmental chemistry and bioremediation research (L. E. Hallas, M. Alexander, 1983).
Mechanism of Action
Target of Action
Nitro compounds, in general, are known to interact with various biological targets, including enzymes and cellular structures
Mode of Action
Nitro compounds typically undergo a series of reactions, including nucleophilic substitution and oxidation . These reactions can lead to changes in the target molecules, potentially altering their function .
Biochemical Pathways
Nitro compounds are known to participate in various biochemical reactions, potentially affecting multiple pathways
Result of Action
Nitro compounds are known to cause various cellular effects, including changes in enzyme activity and cellular structures
Safety and Hazards
properties
IUPAC Name |
methyl 3-amino-5-nitrobenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O4/c1-14-8(11)5-2-6(9)4-7(3-5)10(12)13/h2-4H,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZVBRLJDOZZHFL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)[N+](=O)[O-])N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40373407 | |
Record name | methyl 3-amino-5-nitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40373407 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-amino-5-nitrobenzoate | |
CAS RN |
23218-93-1 | |
Record name | methyl 3-amino-5-nitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40373407 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 23218-93-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is significant about the synthesis method described in the research?
A1: The research highlights a novel approach to synthesizing Methyl 3-amino-5-nitrobenzoate. The researchers successfully employed NaBH4/I2 as a reducing agent to selectively reduce one nitro group of Methyl 3,5-dinitrobenzoate, leading to the desired product. [] This method offers advantages such as mild reaction conditions, fast reaction rate, and high selectivity, resulting in a yield exceeding 90%. []
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